molecular formula C16H20N4O3 B2590218 Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate CAS No. 2319640-55-4

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate

货号 B2590218
CAS 编号: 2319640-55-4
分子量: 316.361
InChI 键: PLKIUCCYZRUSHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway and plays an essential role in the development and survival of B-cells. The inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.

作用机制

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate inhibits BTK by binding to its active site, thus preventing the downstream activation of the B-cell receptor signaling pathway. This results in the inhibition of B-cell proliferation, survival, and migration, leading to the induction of apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cells in vitro and in vivo. It also exhibits selectivity towards BTK, with minimal off-target effects on other kinases. Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been shown to be well-tolerated in preclinical and clinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate offers several advantages for laboratory experiments, including its potency, selectivity, and low toxicity. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects at higher concentrations.

未来方向

There are several future directions for the development and application of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate. These include:
1. Combination therapy: Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate could be used in combination with other targeted therapies or chemotherapy agents to enhance its efficacy and overcome resistance mechanisms.
2. Biomarker identification: The identification of predictive biomarkers could help to identify patients who are most likely to benefit from Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate therapy.
3. Autoimmune diseases: Further studies are needed to evaluate the efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
4. Clinical trials: Additional clinical trials are needed to evaluate the safety and efficacy of Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate in various B-cell malignancies and autoimmune diseases.
In conclusion, Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate is a promising small molecule inhibitor that targets BTK and has shown potent anti-proliferative and pro-apoptotic effects on B-cells. It offers several advantages for laboratory experiments, and there are several future directions for its development and application in the treatment of B-cell malignancies and autoimmune diseases.

合成方法

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of tert-butyl 4-amino-2-phenylpyrazole-3-carboxylate with methyl isocyanate, followed by the addition of tert-butyl carbamate. The final product is obtained after purification and isolation steps.

科学研究应用

Tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate has been extensively studied in preclinical and clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.

属性

IUPAC Name

tert-butyl 4-amino-5-(methylcarbamoyl)-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-16(2,3)23-15(22)13-11(17)12(14(21)18-4)19-20(13)10-8-6-5-7-9-10/h5-9H,17H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKIUCCYZRUSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=NN1C2=CC=CC=C2)C(=O)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-amino-3-(methylcarbamoyl)-1-phenyl-1H-pyrazole-5-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。